molecular formula C20H15ClN4O B2542225 4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 847387-84-2

4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

Cat. No. B2542225
CAS RN: 847387-84-2
M. Wt: 362.82
InChI Key: STSWBSNXRFXNRO-UHFFFAOYSA-N
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Description

“4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” is a compound that falls under the category of nitrogen heterocycles . These heterocyclic rings are found almost invariably in living systems and are quite important due to their ability to bind with various living systems . Many drugs contain these moieties at their cores .


Synthesis Analysis

The synthesis of such compounds has seen significant advancements in recent years . Various methodologies have been employed for the synthesis of these scaffolds, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Molecular Structure Analysis

The molecular structure of this compound is part of the benzo[4,5]imidazo[1,2-a]pyrimidines category . These are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and involve a wide range of methodologies . Detailed synthetic pathways of each methodology have been demonstrated in the literature .

Scientific Research Applications

Anticancer Agents:

Antiviral Activity:

Materials Science and Optoelectronics

The unique properties of this compound make it relevant in materials science and optoelectronic applications:

Aggregation-Induced Emission (AIE):

Enzyme Inhibition Studies

Understanding the interactions of this compound with enzymes is crucial for drug design:

COX-1 and COX-2 Inhibition:

Future Directions

The potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored . This suggests that there is significant potential for future research and development in this area .

properties

IUPAC Name

4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c1-13-3-4-15(18-12-25-10-2-9-22-20(25)24-18)11-17(13)23-19(26)14-5-7-16(21)8-6-14/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSWBSNXRFXNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide

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